3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid
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Overview
Description
3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by a benzoxazine ring fused with a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and methyl acrylate.
Cyclization: The reaction proceeds through a cyclization process where 2-aminophenol reacts with methyl acrylate under acidic conditions to form the benzoxazine ring.
Methylation: The methyl group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis: The ester group is hydrolyzed to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways: It may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride
- 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
Uniqueness
3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(7-methyl-2-oxo-1,4-benzoxazin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8-10(6-7)17-12(16)9(13-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
BTBOLMMOYOSAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)CCC(=O)O |
Origin of Product |
United States |
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